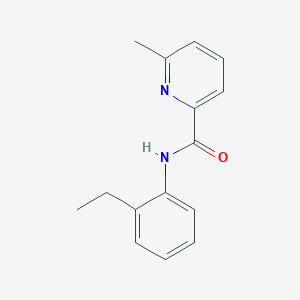![molecular formula C13H16N4O B7538501 N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide, also known as DMMP, is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMMP belongs to the class of pyridinecarboxamides and has a molecular formula of C14H17N3O. In
Mecanismo De Acción
The exact mechanism of action of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide is still not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, apoptosis, and glucose metabolism. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. This compound also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. Studies have shown that this compound reduces the levels of inflammatory cytokines and enzymes, such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, this compound has been shown to improve glucose and lipid metabolism in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, such as its high cost and limited availability. Moreover, the exact mechanism of action of this compound is still not fully understood, which makes it challenging to design experiments to explore its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide. One of the potential areas of research is to investigate the pharmacological properties of this compound in various disease models, such as inflammatory diseases, cancer, and diabetes. Moreover, the development of novel this compound derivatives with improved pharmacological properties could be explored. Furthermore, the elucidation of the exact mechanism of action of this compound could provide insights into its potential therapeutic applications.
Conclusion:
In conclusion, this compound is an organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound exhibits anti-inflammatory, anti-cancer, and anti-diabetic effects and has been shown to modulate various signaling pathways involved in inflammation, apoptosis, and glucose metabolism. Although this compound has several advantages for lab experiments, its high cost and limited availability pose some challenges. Future research on this compound could explore its potential therapeutic applications and the development of novel this compound derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves the reaction of 2-amino-3-picoline with 1-methyl-4-pyrazolecarboxaldehyde in the presence of acetic acid and refluxing the mixture for several hours. The resulting product is then purified through recrystallization to obtain this compound in high yields.
Aplicaciones Científicas De Investigación
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been extensively studied for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Several studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as interleukin-1β, tumor necrosis factor-α, and cyclooxygenase-2. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. Moreover, this compound has been found to possess hypoglycemic and hypolipidemic effects in diabetic animal models, suggesting its potential use in the treatment of diabetes.
Propiedades
IUPAC Name |
N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-5-4-6-12(15-10)13(18)16(2)8-11-7-14-17(3)9-11/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIICGNARHMAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



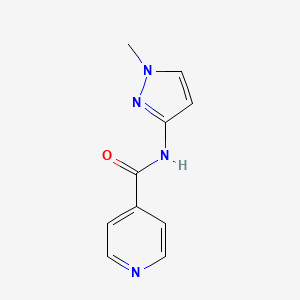

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)
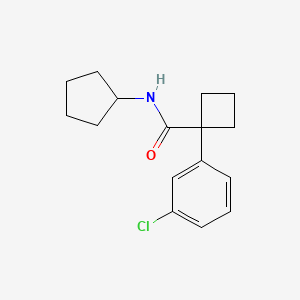

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
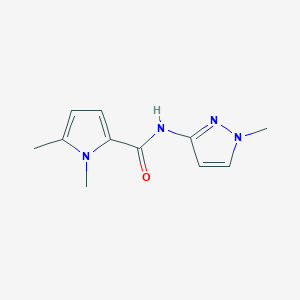
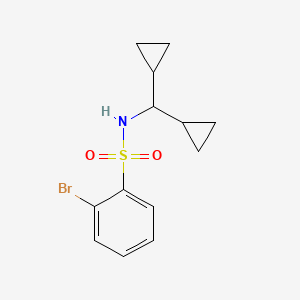
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)
